molecular formula C9H7F2NO B2716747 N-(2,5-difluorophenyl)prop-2-enamide CAS No. 1155980-04-3

N-(2,5-difluorophenyl)prop-2-enamide

Cat. No.: B2716747
CAS No.: 1155980-04-3
M. Wt: 183.158
InChI Key: FNWMADGMORIOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)prop-2-enamide is a chemical compound with the molecular formula C9H7F2NO. It belongs to a class of acrylamide derivatives characterized by a difluorophenyl group. This compound is offered for research and development purposes strictly within a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The specific biochemical applications, research value, and mechanism of action for this compound are areas for ongoing scientific investigation. Structurally related compounds, such as those featuring fluorinated aromatic rings, are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules is a common strategy to modulate their properties, including metabolic stability, lipophilicity, and binding affinity, which can be valuable in the development of enzyme inhibitors or other bioactive agents . Researchers may explore this compound as a building block or intermediate in the synthesis of more complex molecules for various pharmaceutical and chemical studies. As with all research chemicals, buyers are responsible for verifying the product's identity, purity, and suitability for their specific experimental applications.

Properties

IUPAC Name

N-(2,5-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWMADGMORIOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)prop-2-enamide typically involves the reaction of 2,5-difluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

2,5-difluoroaniline+acryloyl chlorideThis compound\text{2,5-difluoroaniline} + \text{acryloyl chloride} \rightarrow \text{this compound} 2,5-difluoroaniline+acryloyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-difluorophenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in its anti-inflammatory role, it may inhibit the activation of transcription factors such as NF-κB, thereby reducing the expression of pro-inflammatory cytokines . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

Key Differences :

  • The TRK inhibitor’s extended heterocyclic system enables multi-target interactions critical for kinase inhibition, whereas the target compound’s minimal structure may limit such specificity.
  • Both compounds leverage fluorine’s electron-withdrawing effects, but the TRK inhibitor’s pyrrolidine and pyrimidine groups add conformational rigidity and hydrogen-bonding sites absent in the target compound .

Key Differences :

  • The Enamine Ltd.
  • The difluoromethylsulfanyl group may enhance binding to cysteine residues in proteins, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,5-difluorophenyl)prop-2-enamide with high purity?

  • Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 2,5-difluoroaniline and acryloyl chloride under basic conditions. Optimize reaction parameters (e.g., temperature: 60–80°C, solvent: THF/DMF) to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity, confirmed by HPLC .

Q. How can researchers validate the structural integrity of N-(2,5-difluorophenyl)prop-2-enamide?

  • Answer : Use a combination of 1H^1 \text{H}-NMR (δ ~6.8–7.2 ppm for aromatic protons, δ ~6.3 ppm for enamide protons) and 13C^{13} \text{C}-NMR (δ ~165 ppm for carbonyl carbon). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 209.05 (C9_9H7_7F2_2NO+^+) .

Advanced Research Questions

Q. What experimental strategies are effective for studying the biological activity of N-(2,5-difluorophenyl)prop-2-enamide derivatives?

  • Answer : Design antimicrobial assays using Staphylococcus aureus and Enterococcus faecalis strains. Determine minimum inhibitory concentrations (MICs) via broth microdilution (range: 0.15–44.5 µM) and compare with structurally related compounds (e.g., trifluoromethyl-substituted analogues) to establish structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in SAR data for enamide derivatives?

  • Answer : Conflicting SAR results (e.g., variable MICs for trifluoromethyl vs. cyano substituents) may arise from differences in bacterial membrane permeability or target binding. Conduct competitive binding assays (e.g., surface plasmon resonance) and molecular dynamics simulations to assess interactions with bacterial enzymes .

Q. What methods are suitable for characterizing crystalline forms of N-(2,5-difluorophenyl)prop-2-enamide?

  • Answer : Screen polymorphs using solvent evaporation (e.g., ethanol, acetonitrile) and analyze via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Hydrogen sulfate salts (as in related pyrrolidine derivatives) may enhance stability and bioavailability .

Q. How can enzyme inhibition mechanisms of N-(2,5-difluorophenyl)prop-2-enamide be elucidated?

  • Answer : For SIRT2 inhibition studies, perform kinetic assays (e.g., fluorometric SirTray™ kits) with varying substrate concentrations. Compare inhibition constants (KiK_i) with AGK2, a known SIRT2 inhibitor, to classify competitive vs. allosteric mechanisms .

Q. What approaches are recommended for assessing metabolic stability in vitro?

  • Answer : Incubate the compound with liver microsomes (human/rat) at 37°C and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}). Compare with reference compounds (e.g., DAPT, a γ-secretase inhibitor) to predict in vivo behavior .

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